2-Tert-butyl-5,6-dimethylpyrimidin-4-ol 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16417709
InChI: InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

CAS No.:

Cat. No.: VC16417709

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13)
Standard InChI Key DGPHZQWUPNYBMJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(NC1=O)C(C)(C)C)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The pyrimidine ring system is substituted at positions 2, 5, and 6, creating a sterically hindered environment due to the bulky tert-butyl group. The hydroxyl group at position 4 introduces polarity, influencing solubility and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
IUPAC Name2-tert-butyl-5,6-dimethylpyrimidin-4-ol
LogP (Predicted)2.1–2.5
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (pyrimidine N atoms)

The tert-butyl group enhances lipophilicity, as observed in structurally similar compounds like 2-tert-butyl-4,6-dimethylpyrimidin-5-ol, which has a LogP of 2.0965 . This substituent also impacts molecular conformation, potentially reducing rotational freedom and increasing metabolic stability .

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol are documented, analogous pyrimidine derivatives suggest plausible methodologies. A common strategy involves condensation reactions to form the pyrimidine ring, followed by functionalization via alkylation or substitution.

Hypothetical Synthesis Pathway

  • Ring Formation: Condensation of thiourea with β-keto esters or diketones under acidic conditions yields pyrimidine intermediates.

  • Alkylation: Introduction of the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution. For example, the patent US4122287A demonstrates tert-butyl group introduction using dimethylamine and formaldehyde in methanol .

  • Hydroxylation: Oxidation or hydrolysis steps to install the hydroxyl group at position 4.

Critical parameters such as temperature (80–160°C), solvent choice (methanol, ethanol), and catalyst selection (e.g., palladium for hydrogenation) must be optimized to maximize yield and purity .

Physicochemical Properties

The compound’s solubility profile is influenced by its substituents:

  • Lipophilicity: The tert-butyl and methyl groups contribute to a predicted LogP of 2.1–2.5, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

  • Aqueous Solubility: Limited due to hydrophobic substituents, though the hydroxyl group may enable moderate solubility in polar aprotic solvents (e.g., DMSO).

Thermal stability is expected to be high, with a melting point range of 130–150°C, based on analogs such as 2-tert-butyl-4,6-dinitrophenyl acetate (melting point: 133–134.5°C) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound’s steric and electronic features make it a candidate for drug development. For example, pyrimidine cores are prevalent in kinase inhibitors (e.g., EGFR inhibitors).

Agrochemical Uses

Pyrimidine derivatives are employed in herbicides and fungicides. The tert-butyl group’s metabolic stability could enhance environmental persistence, though ecological toxicity must be assessed .

Hazard CategoryPrecautionary Measures
HealthUse PPE (gloves, goggles)
EnvironmentalAvoid release into waterways
StorageStore in cool, dry conditions

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